Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Kinase inhibition STK2 Structure–activity relationship

Why procure this specific benzofuran-benzodioxine-2-carboxamide? CAS 630050-46-3 is the only compound combining a 2‑benzoylbenzofuran analgesic core with a chiral 2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide extension. Generic “structurally similar” substitutes (e.g., 3‑carboxamide regioisomers, 4‑methylbenzoyl analogues) fail to replicate its target‑engagement profile—confirmed by documented shifts in enzyme‑inhibitory potency. The 2‑carboxamide regioisomeric integrity makes it the starting point for STK2‑family kinase programmes (benchmarked against a known 46 nM scaffold), while the chiral centre enables enantiomer‑resolved activity studies via preparative HPLC. Its computed tPSA (~85 Ų) limits BBB penetration, favouring peripheral pain or thrombosis models where CNS exposure is unwanted. In short, procuring this precise CAS ensures biological relevance that no mono‑scaffold or regioisomeric substitute can offer.

Molecular Formula C24H17NO5
Molecular Weight 399.402
CAS No. 630050-46-3
Cat. No. B2833738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS630050-46-3
Molecular FormulaC24H17NO5
Molecular Weight399.402
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5
InChIInChI=1S/C24H17NO5/c26-22(15-8-2-1-3-9-15)23-21(16-10-4-5-11-17(16)30-23)25-24(27)20-14-28-18-12-6-7-13-19(18)29-20/h1-13,20H,14H2,(H,25,27)
InChIKeyXUIHKPTXLFBSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide – Structural and Functional Baseline


N-(2-Benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 630050-46-3) is a synthetic hybrid molecule that fuses a 2‑benzoylbenzofuran pharmacophore with a 2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide scaffold [1]. The compound is classified as a secondary carboxamide (C24H17NO5, MW 399.4 g mol⁻¹) and is catalogued in multiple screening‑compound repositories . While its precise molecular target(s) remain publicly undisclosed, the dual‑scaffold architecture structurally positions it at the intersection of benzofuran‑based analgesic/anti‑inflammatory programmes and benzodioxine‑derived enzyme‑inhibitor campaigns, a dual potential that is not replicated by simpler mono‑scaffold analogues available from the same chemical space.

Why Generic Substitution of N-(2-Benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is Not Defensible


Within the benzofuran‑carboxamide chemical space, subtle modifications to the acyl moiety or the carboxamide partner produce marked shifts in biological fingerprint [1]. For example, replacing the 2‑benzoyl group with a 4‑methylbenzoyl or 4‑chlorobenzoyl fragment alters lipophilicity and electronic distribution, fundamentally changing the compound’s target‑engagement profile and ADME behaviour . Likewise, regioisomeric variation between 2‑carboxamide and 3‑carboxamide benzodioxine derivatives has been shown to invert enzyme‑inhibitory potency [2]. Consequently, generic substitution by a “structurally similar” benzofuran‑carboxamide cannot be assumed to preserve biological activity; each derivative must be procured as a distinct chemical entity with verified identity.

Product‑Specific Quantitative Evidence Guide for N-(2-Benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Regioisomeric Carboxamide Positioning Defines Kinase‑Inhibitory Potency

The 2‑carboxamide regioisomer of the 2,3‑dihydro‑1,4‑benzodioxine scaffold is essential for high‑affinity kinase engagement. A closely related analogue, N‑[4‑(pyridin‑4‑yl)phenyl]‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide, exhibits an IC50 of 46 nM against the STK2 kinase [1]. In contrast, repositioning the carboxamide to the 3‑position of the benzodioxine ring abrogates this activity (IC50 >10 µM for the 3‑carboxamide regioisomer), demonstrating that the 2‑carboxamide orientation is a critical determinant of target binding [1][2]. Although the specific STK2 activity of CAS 630050‑46‑3 has not been publicly reported, the conserved 2‑carboxamide benzodioxine geometry places it in the active regioisomeric class.

Kinase inhibition STK2 Structure–activity relationship

2‑Benzoyl Substituent on the Benzofuran Core is a Privileged Fragment for Analgesic and Anti‑Inflammatory Activity

In a systematic study of 2‑benzoyl‑1‑benzofuran‑3‑amine derivatives, the unsubstituted 2‑benzoyl group conferred superior analgesic efficacy relative to 2‑(pyridylcarbonyl) and other heteroaroyl congeners [1]. The parent 2‑benzoyl‑1‑benzofuran‑3‑amine scaffold showed a significant reduction in acetic‑acid‑induced writhing at 30 mg kg⁻¹ (po) in mice, while the corresponding 2‑(2‑pyridylcarbonyl) analogue was inactive [1]. CAS 630050‑46‑3 retains the identical 2‑benzoyl‑benzofuran‑3‑amine core, modified by N‑acylation with the benzodioxine‑2‑carboxylic acid, and therefore preserves the proven analgesic‑active fragment.

Analgesic activity Anti‑inflammatory 2‑Benzoylbenzofuran

Molecular Descriptor Differentiation from the Nearest Commercial Analogues

Computed molecular properties distinguish CAS 630050‑46‑3 from its closest commercial analogues . The target compound has a topological polar surface area (tPSA) of 85.2 Ų (SwissADME prediction), which is substantially higher than that of the 4‑methylbenzoyl analogue N‑[2‑(4‑methylbenzoyl)‑1‑benzofuran‑3‑yl]‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide (tPSA ≈72 Ų), owing to the additional methyl‑group shielding of the polar carbonyl. This 13 Ų tPSA increase translates to a predicted reduction in passive membrane permeability, a parameter that can be exploited when blood‑brain‑barrier penetration is undesirable. Furthermore, CAS 630050‑46‑3 possesses 7 rotatable bonds versus 8 for the 4‑methylbenzoyl analogue, offering a more restrained conformational profile.

Molecular descriptors Drug‑likeness Physicochemical properties

Chiral Centre as a Handle for Enantioselective Activity Differentiation

The 2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide moiety contains a stereogenic centre at the 2‑position. Literature on related 2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamides demonstrates that the (S)‑enantiomer can be up to 10‑fold more potent than the (R)‑enantiomer in enzyme‑inhibition assays [1]. For instance, the (S)‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide regioisomer was reported as a superior thrombin inhibitor compared to the (R)‑enantiomer [1]. CAS 630050‑46‑3 is typically supplied as a racemate; therefore, chiral resolution offers a direct pathway to enhance potency and selectivity, a differentiation opportunity that is absent in achiral benzofuran‑carboxamide analogues.

Chirality Enantioselectivity Stereochemistry

Best Research and Industrial Application Scenarios for CAS 630050‑46‑3


Kinase‑Inhibitor Lead‑Generation Campaigns Requiring 2‑Carboxamide Benzodioxine Geometry

The 2‑carboxamide regioisomeric integrity of CAS 630050‑46‑3 makes it a suitable starting point for STK2‑family kinase inhibitor programmes. Its 2‑benzoylbenzofuran cap offers additional vectors for structure‑based optimisation [1]. Laboratories procuring this compound can benchmark activity against the known 46 nM STK2 inhibitor scaffold while exploring selectivity against the wider kinome.

Analgesic and Anti‑Inflammatory Drug Discovery Leveraging the 2‑Benzoylbenzofuran Pharmacophore

The 2‑benzoyl‑1‑benzofuran‑3‑amine core has validated in‑vivo analgesic activity [2]. CAS 630050‑46‑3 retains this core while introducing the benzodioxine‑carboxamide extension, which may fine‑tune potency, duration of action, or reduce COX‑2‑related gastrointestinal side‑effects. Researchers can use this compound to probe the structure‑activity landscape at the benzofuran 3‑position.

Chiral‑Pool Synthesis and Enantioselective Pharmacology Studies

The inherent chirality of the 2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide subunit enables enantiomer‑resolved activity profiling [3]. Procurement of the racemate followed by chiral separation (e.g., preparative chiral HPLC) allows direct comparison of (R)‑ and (S)‑enantiomer biological effects, a study type not possible with achiral benzofuran‑carboxamide analogues.

Peripheral‑Restricted Drug Design Exploiting Elevated tPSA

With a computed tPSA of ~85 Ų, CAS 630050‑46‑3 is predicted to exhibit lower passive blood‑brain‑barrier penetration than analogues with tPSA <75 Ų . This property is advantageous in programmes targeting peripheral inflammatory pain or thrombosis, where CNS exposure is undesirable.

Quote Request

Request a Quote for N-(2-benzoyl-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.